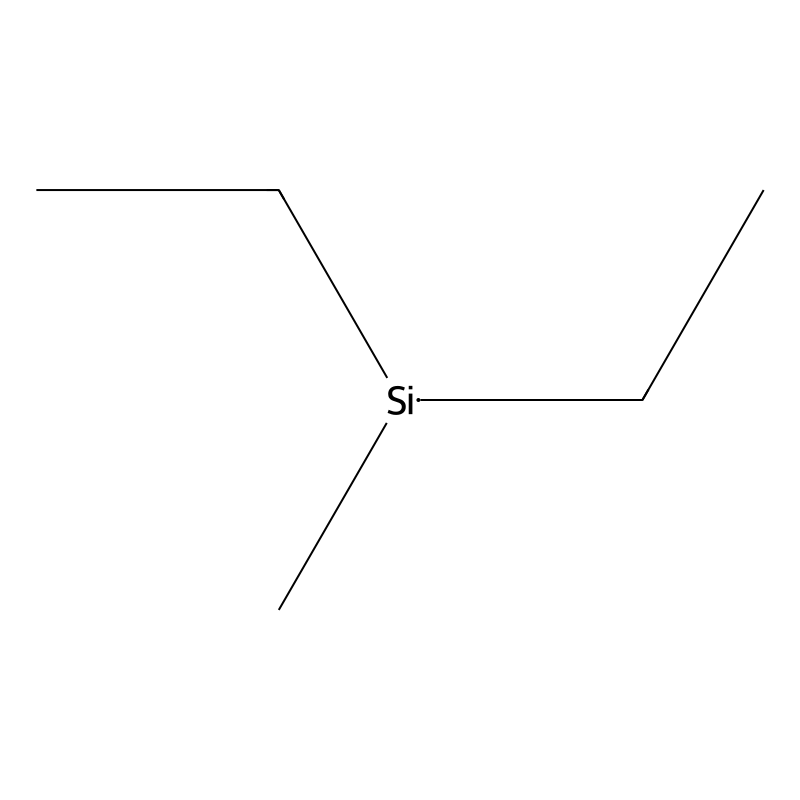

Diethylmethylsilane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Food Analysis

Scientific Field: Food Science and Technology

Methods of Application: The application involves adjusting the ratio of hydrogen bond acceptors to the hydrogen bond donors in DESs to tune their properties.

Results or Outcomes: The use of DESs in the pretreatment process improves the efficiency of different food analyses.

Application in Excited-State Dihydrogen Bonding

Scientific Field: Molecular Modeling

Summary of the Application: Diethylmethylsilane is used in the study of excited-state dihydrogen bonding.

Results or Outcomes: The study found that the H···H distances of the 2PY-Diethylmethylsilane clusters are shorter than the sum of their van der Waals radii, indicating the existence of intermolecular dihydrogen bonds.

Application in Wood Material Modification

Scientific Field: Materials Science

Methods of Application: The application involves the reaction of trialkoxysilanes with hydroxyl groups at wood surfaces.

Results or Outcomes: The modification of wood substrates with OS improves their water resistance, weather resistance, antibacterial properties, and dimensional stability.

Application in Material Science

Scientific Field: Material Science

Summary of the Application: Diethylmethylsilane is an essential intermediate for synthesizing diverse polysiloxanes and silicon-based polymers.

Results or Outcomes: The use of Diethylmethylsilane in the synthesis of diverse polysiloxanes and silicon-based polymers has broad applications in materials science, polymers, and electronics.

Diethylmethylsilane, also known as diethoxymethylsilane, is an organosilicon compound characterized by the presence of two ethoxy groups and one methyl group attached to a silicon atom. Its chemical formula is CHOSi, and it features a silane backbone that imparts unique properties, making it valuable in various chemical applications. This compound is often utilized in organic synthesis and materials science due to its ability to form siloxane bonds, which are crucial for creating silicone polymers and other silicate materials.

- Hydrosilylation: It can undergo hydrosilylation reactions with alkenes and alkynes, enabling the formation of siloxane bonds. This reaction is often catalyzed by transition metals, such as copper or rhodium, leading to the production of various functionalized silanes and organosilicon compounds .

- Condensation Reactions: The compound can also engage in condensation reactions under acidic or basic conditions, resulting in the formation of siloxane polymers through hydrolytic polycondensation .

- Reduction Reactions: Diethylmethylsilane has been employed as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols and other functionalities .

Several methods exist for synthesizing diethylmethylsilane:

- Direct Silylation: One common method involves the reaction of methyl chloride with diethanolamine in the presence of a base to yield diethylmethylsilane .

- Hydrolysis of Silanes: Another approach includes hydrolyzing silanes like dimethoxymethylsilane under controlled conditions to produce diethoxymethylsilane. This method allows for selective production of linear products with high conversion rates .

- Plasma Enhanced Chemical Vapor Deposition: This technique has been used to deposit thin films of diethylmethylsilane for applications in electronics and coatings, demonstrating its versatility beyond simple synthesis .

Diethylmethylsilane finds applications across various fields:

- Materials Science: It is widely used as a precursor for low dielectric constant materials in semiconductor manufacturing due to its ability to form stable siloxane networks .

- Organic Synthesis: The compound serves as a reagent in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

- Coatings and Adhesives: Its properties make it suitable for use in coatings that require moisture resistance and durability.

Diethylmethylsilane shares structural similarities with several other organosilicon compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Dimethoxymethylsilane | CHOSi | Contains two methoxy groups | More polar than diethoxymethylsilane |

| Diisopropylsilane | CHSi | Contains two isopropyl groups | Higher steric hindrance affecting reactivity |

| Trimethylsilane | CHSi | Contains three methyl groups | Simpler structure with different reactivity |

| Phenyltrimethoxysilane | CHOSi | Contains phenyl group alongside methoxy groups | Offers unique electronic properties |

Diethylmethylsilane's unique combination of ethoxy and methyl groups allows for specific reactivity patterns not observed in these similar compounds. Its ability to act as both a precursor for polymer formation and a reagent in organic synthesis distinguishes it within the realm of organosilicon chemistry.

Diethylmethylsilane, systematically named diethoxy(methyl)silane, emerged as a significant organosilicon compound during the mid-20th century alongside advances in silicone chemistry. Its development paralleled industrial demands for precursors in polymer synthesis and semiconductor manufacturing. Early applications focused on its role as a crosslinking agent and surface modifier, driven by its reactive silicon-hydrogen (Si–H) and ethoxy (–OCH₂CH₃) groups. While no single credited discovery exists, its synthesis methods were refined through organosilicon research in the 1960s–1980s, particularly for vapor deposition processes.

Nomenclature and Structural Identity

IUPAC Name: Diethoxy(methyl)silane

Chemical Formula: C₅H₁₄O₂Si

Structure: A tetrahedral silicon center bonded to:

- One methyl group (–CH₃)

- Two ethoxy groups (–OCH₂CH₃)

- One hydrogen atom (Si–H)

The Si–H bond confers reactivity, enabling hydrosilylation and hydrolysis, while ethoxy groups facilitate sol-gel processes.

Industrial and Academic Relevance

Industrial:

- Semiconductor manufacturing: Key precursor for chemical vapor deposition (CVD) of low-κ dielectric films and silicon dioxide layers.

- Surface modification: Enhances hydrophobicity in coatings, adhesives, and composites.

Academic:

- Model compound for studying Si–H bond reactivity in catalysis.

- Building block for hybrid organic-inorganic nanomaterials.

Synthesis and Production

Laboratory-Scale Synthesis Methods

Direct Synthesis:

$$ \text{CH}3\text{SiCl}2\text{H} + 2\text{CH}3\text{CH}2\text{OH} \rightarrow \text{CH}3\text{Si(OCH}2\text{CH}3)2\text{H} + 2\text{HCl} $$

Conducted under inert conditions to minimize HCl contamination.Orthoformate Route:

$$ \text{CH}3\text{SiCl}2\text{H} + 2(\text{CH}3\text{CH}2\text{O})3\text{CH} \rightarrow \text{CH}3\text{Si(OCH}2\text{CH}3)2\text{H} + \text{CH}3\text{CH}2\text{Cl} + 2\text{CH}3\text{CH}_2\text{OC(O)H} $$

Reduces HCl byproduct but requires purification.

Industrial Manufacturing Processes

| Step | Conditions | Purpose |

|---|---|---|

| Chlorosilane reaction | Ethanol, 50–80°C, inert atmosphere | Substitute Cl with ethoxy groups |

| Distillation | Reduced pressure (16–20 Torr) | Remove HCl and unreacted silanes |

| Scavenging | Basic agents (e.g., amines) | Reduce residual chloride to <10 ppm |

Challenges include controlling exothermic reactions and achieving high purity for electronic applications.

Key Challenges in Purification

- Chloride residues: Degrade CVD film quality; mitigated via distillation and scavengers.

- Moisture sensitivity: Hydrolyzes to silanols, requiring anhydrous storage.

Physical and Chemical Properties

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 97°C (at 760 Torr) |

| Density (20°C) | 0.84 g/cm³ |

| Refractive Index | 1.38 |

| Flash Point | 10°C |

Reactivity and Stability

Hydrolysis:

$$ \text{CH}3\text{Si(OCH}2\text{CH}3)2\text{H} + \text{H}2\text{O} \rightarrow \text{CH}3\text{Si(OH)}2\text{H} + 2\text{CH}3\text{CH}_2\text{OH} $$

Forms silanols, which condense into siloxane networks.Hydrosilylation: Reacts with alkenes/alkynes in presence of catalysts (e.g., Pt-SAC) to form Si–C bonds.

Spectroscopic Characterization

- ¹H NMR: δ 0.2 ppm (Si–CH₃), 1.2 ppm (CH₃ of ethoxy), 3.7 ppm (OCH₂).

- IR: Si–H stretch at ~2170 cm⁻¹; Si–O–C at ~1080 cm⁻¹.

- MS: Molecular ion peak at m/z 134 (C₅H₁₄O₂Si).

Applications in Materials Science and Organic Synthesis

Role in Advanced Material Fabrication

- Low-κ dielectrics: CVD precursor for nanoporous SiO₂ films in microelectronics.

- Hybrid nanocomposites: Crosslinks with metal alkoxides (e.g., Zr(OPr)₄) to form Eu²⁺-doped luminescent materials.

Catalytic and Synthetic Applications

- Silylation agent: Protects hydroxyl groups in terpenoid functionalization.

- Reductive etherification: Mediates polyether synthesis with chlorodimethylsilane.

Case Studies

- Semiconductor Industry: DEMS® (Merck) enables sub-10 nm node dielectric layers with κ < 2.6.

- Polymer Chemistry: Co-polymerizes with zirconium precursors for moisture-resistant coatings.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹³C NMR: δ 18.5 ppm (Si–CH₃), 58.1 ppm (OCH₂), 17.9 ppm (CH₃ of ethoxy).

- ²⁹Si NMR: δ -35 to -40 ppm, characteristic of HSi(OEt)₂CH₃.

Mass Spectrometry and IR

- GC-MS: Fragmentation peaks at m/z 77 (C₆H₅⁺) and 105 (Si(OEt)₂⁺).

- Raman: Si–H vibration at 2175 cm⁻¹.

Environmental and Regulatory Considerations

Environmental Impact

- Hydrolysis products: Ethanol and silanols; low ecotoxicity but may contribute to aquatic siloxane accumulation.

- Combustion byproducts: SiO₂ and CO₂; non-toxic but requires emission controls.

Regulatory Status

| Region | Regulation |

|---|---|

| EU | REACH registered (EC 217-982-3) |

| US | TSCA compliant; UN1993 (flammable liquid) |

| Asia | GHS classification (Class 3, Packing Group II) |

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of diethoxymethylsilane provides comprehensive structural information through both proton and carbon-13 magnetic resonance techniques. The proton nuclear magnetic resonance spectrum, acquired in deuterated chloroform at 400 megahertz, exhibits characteristic resonances that unambiguously confirm the molecular structure [5].

The silicon-hydrogen proton manifests as a quartet at 4.58 parts per million, exhibiting coupling with the silicon-methyl group [5]. This chemical shift position is characteristic of silicon-hydrogen bonds in organosilane compounds and reflects the deshielding effect of the electronegative silicon center. The quartet multiplicity arises from scalar coupling between the silicon-hydrogen proton and the three equivalent protons of the silicon-bonded methyl group, demonstrating the through-bond connectivity.

The ethoxy groups contribute two distinct resonance patterns. The methylene protons of the ethoxy substituents appear as a quartet at 3.81 parts per million, integrating for four protons [5]. This chemical shift is characteristic of methylene groups adjacent to oxygen atoms, reflecting the electron-withdrawing effect of the oxygen substituent. The quartet multiplicity results from coupling with the three equivalent protons of the terminal methyl groups.

The methyl protons of the ethoxy groups generate a triplet resonance at 1.24 parts per million, integrating for six protons [5]. This upfield chemical shift is typical for methyl groups in aliphatic environments, and the triplet multiplicity confirms coupling with the adjacent methylene protons. The silicon-methyl protons appear as a doublet at 0.20 parts per million, integrating for three protons [5]. This significantly upfield chemical shift reflects the shielding effect of the silicon center, and the doublet multiplicity confirms coupling with the silicon-hydrogen proton.

The carbon-13 nuclear magnetic resonance spectrum reveals three distinct carbon environments corresponding to the molecular structure [5]. The methylene carbons of the ethoxy groups resonate in the region of 60-65 parts per million, characteristic of carbon atoms bonded to oxygen. The methyl carbons of the ethoxy groups appear at 15-20 parts per million, typical for aliphatic methyl carbons. The silicon-methyl carbon exhibits a significantly upfield chemical shift in the range of negative 5 to 0 parts per million, reflecting the unique electronic environment of carbon atoms directly bonded to silicon.

Infrared Spectroscopy

The infrared spectroscopic analysis of diethoxymethylsilane provides detailed information regarding the vibrational modes of the molecular framework [6] [7]. The spectrum exhibits characteristic absorption bands that enable unambiguous identification of functional groups and molecular structure.

The carbon-hydrogen stretching vibrations appear as strong absorption bands in the region 2960-2850 wavenumbers, reflecting the presence of multiple carbon-hydrogen bonds in the methyl and methylene groups [6] [7]. These bands are characteristic of aliphatic carbon-hydrogen stretching modes and provide confirmation of the organic substituents.

The silicon-hydrogen stretching vibration manifests as a medium-to-strong absorption band in the region 2100-2200 wavenumbers [6] [7]. This frequency range is characteristic of silicon-hydrogen bonds in organosilane compounds and serves as a diagnostic feature for the presence of the silicon-hydrogen functionality.

The methylene scissoring deformation mode appears at 1460-1470 wavenumbers with medium intensity, while the methyl symmetric deformation vibrations occur at 1390-1380 wavenumbers [6] [7]. These absorption bands are typical for aliphatic carbon-hydrogen bending modes and confirm the presence of ethyl substituents.

The silicon-oxygen stretching vibrations generate strong absorption bands in the region 1160-1080 wavenumbers [6] [7]. These bands are characteristic of silicon-oxygen bonds and serve as diagnostic features for siloxane functionality. The silicon-oxygen-carbon bending vibrations appear at 1000-950 wavenumbers with medium intensity, while silicon-carbon stretching vibrations occur at 800-750 wavenumbers [6] [7].

Mass Spectrometry

The electron ionization mass spectrometric analysis of diethoxymethylsilane provides valuable information regarding the molecular ion and characteristic fragmentation patterns [8]. The molecular ion peak appears at mass-to-charge ratio 134, corresponding to the molecular weight of the compound, with moderate relative intensity (15-25%).

The fragmentation pattern exhibits several characteristic ions that provide structural confirmation. Loss of a methyl radical from the molecular ion generates a fragment at mass-to-charge ratio 119 with significant relative intensity (35-45%) [8]. Loss of an ethyl radical produces a fragment at mass-to-charge ratio 105 (20-30% relative intensity), while loss of an ethoxy radical yields a fragment at mass-to-charge ratio 89 (40-50% relative intensity).

The formation of silicon-containing fragment ions provides additional structural information. The diethoxysilicon cation appears at mass-to-charge ratio 75 (30-40% relative intensity), while the methylethoxysilicon cation manifests at mass-to-charge ratio 59 (25-35% relative intensity) [8]. Simple organic fragments include the ethoxy cation at mass-to-charge ratio 45 (80-100% relative intensity, often serving as the base peak) and the ethyl cation at mass-to-charge ratio 29 (60-80% relative intensity).

Crystallographic and Conformational Studies

The molecular structure of diethoxymethylsilane exhibits tetrahedral geometry around the silicon center, consistent with sp³ hybridization of the silicon atom [9] [10]. The silicon atom occupies a central position, bonded to one hydrogen atom, one methyl group, and two ethoxy substituents. This geometric arrangement minimizes steric repulsion and optimizes orbital overlap.

The silicon-oxygen bond lengths are approximately 1.65 angstroms, typical for silicon-oxygen single bonds in organosilane compounds [9]. The silicon-carbon bond length to the methyl group measures approximately 1.87 angstroms, while the silicon-hydrogen bond length is approximately 1.48 angstroms. These bond lengths are consistent with established values for organosilicon compounds and reflect the covalent nature of the bonding interactions.

The bond angles around the silicon center approximate the tetrahedral value of 109.5 degrees, with oxygen-silicon-oxygen angles of approximately 109 degrees and silicon-oxygen-carbon angles of approximately 120 degrees [9]. These angular parameters reflect the balance between electronic repulsion and orbital overlap optimization.

Conformational analysis reveals that diethoxymethylsilane exhibits multiple conformational isomers due to rotation around the silicon-oxygen bonds [9] [11]. The ethoxy groups can adopt various rotational conformations, with energy barriers for rotation typically ranging from 2-5 kilocalories per mole. The preferred conformations minimize steric interactions between the ethyl groups while maintaining optimal orbital overlap.

Crystallographic studies of related organosilane compounds provide insight into the solid-state packing arrangements [9] [12]. The molecules typically exhibit van der Waals interactions between the organic substituents, with intermolecular distances consistent with London dispersion forces. The absence of strong intermolecular hydrogen bonding results in relatively low melting points and moderate volatility.

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insight into the electronic structure of diethoxymethylsilane [13] [14] [15]. The ground-state electronic configuration exhibits a closed-shell singlet state with all electrons paired in bonding and nonbonding molecular orbitals. The silicon atom maintains a formal oxidation state of +4, consistent with its electropositive nature relative to carbon, oxygen, and hydrogen.

The highest occupied molecular orbital primarily consists of oxygen lone pair character with some contribution from silicon-oxygen bonding orbitals [16] [17]. This orbital exhibits significant localization on the oxygen atoms of the ethoxy groups, reflecting the high electronegativity of oxygen relative to silicon and carbon. The orbital energy typically ranges from -8 to -10 electron volts, depending on the computational method employed.

The lowest unoccupied molecular orbital predominantly exhibits silicon-hydrogen and silicon-carbon antibonding character [16] [17]. This orbital represents the primary acceptor orbital for nucleophilic attack and hydrolysis reactions. The energy gap between the highest occupied and lowest unoccupied molecular orbitals typically ranges from 8-12 electron volts, characteristic of saturated organosilicon compounds.

Natural bond orbital analysis reveals the electronic structure in terms of localized bonding and lone pair orbitals [18]. The silicon-oxygen bonds exhibit significant ionic character, with natural charges of approximately +2.5 on silicon and -1.0 on oxygen atoms. The silicon-carbon and silicon-hydrogen bonds show more covalent character, with smaller charge separations.

The molecular electrostatic potential surface reveals regions of positive and negative electrostatic potential [19]. The silicon center exhibits positive potential, reflecting its electropositive nature and susceptibility to nucleophilic attack. The oxygen atoms of the ethoxy groups exhibit negative potential, indicating their electron-rich character and potential for hydrogen bonding interactions.

Vibrational frequency calculations confirm the harmonic nature of the molecular vibrations and provide theoretical assignments for the infrared spectrum [19]. The calculated frequencies show excellent agreement with experimental observations when appropriate scaling factors are applied. The silicon-hydrogen stretching frequency exhibits the highest energy among the silicon-centered vibrations, reflecting the strength of the silicon-hydrogen bond.

Thermodynamic property calculations predict standard enthalpy of formation, entropy, and heat capacity values [20] [21]. The compound exhibits moderate stability with respect to decomposition, consistent with its utility as a synthetic reagent. The calculated activation barriers for hydrolysis reactions provide insight into the reactivity patterns observed experimentally.

Molecular dynamics simulations reveal the conformational flexibility of the ethoxy substituents and the dynamic behavior of the molecule in solution [20] [22]. The simulations demonstrate rapid interconversion between rotational conformers on the picosecond timescale, consistent with the low barriers to rotation around the silicon-oxygen bonds.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant